molecular formula C17H12O4 B14681488 Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate CAS No. 38288-46-9

Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate

Cat. No.: B14681488
CAS No.: 38288-46-9
M. Wt: 280.27 g/mol
InChI Key: IWENRJHTKYJGKC-UHFFFAOYSA-N
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Description

Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate is a chemical compound with a complex structure that includes a phenanthrene core fused with a dioxole ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the phenanthrene core, followed by the introduction of the dioxole ring and the esterification to form the carboxylate group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Phenanthro[3,4-d][1,3]dioxole-6-carboxylic acid
  • Phenanthro[3,4-d][1,3]dioxole-6-carboxamide

Uniqueness

Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its acid and amide counterparts. This uniqueness makes it valuable for specific applications where the ester functionality is desired.

Properties

CAS No.

38288-46-9

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

methyl naphtho[2,1-g][1,3]benzodioxole-6-carboxylate

InChI

InChI=1S/C17H12O4/c1-19-17(18)13-8-10-4-2-3-5-11(10)15-12(13)6-7-14-16(15)21-9-20-14/h2-8H,9H2,1H3

InChI Key

IWENRJHTKYJGKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C3=C1C=CC4=C3OCO4

Origin of Product

United States

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